![molecular formula C15H19NO3 B2433752 Tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate CAS No. 2470440-50-5](/img/structure/B2433752.png)
Tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate is a chemical compound with the molecular formula C15H19NO3. It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethynyl group, a methoxy group, and a carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-ethynyl-2-methoxybenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) are employed.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted methoxy derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a building block and reagent for various chemical reactions. It can undergo:
- Oxidation : The ethynyl group can be oxidized to form carbonyl compounds.
- Reduction : The carbamate group can be reduced to yield amines.
- Substitution : The methoxy group can participate in nucleophilic substitution reactions.
Biology
Tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate is investigated for its role in enzyme inhibition and protein modification. Its structural features allow it to interact with specific enzymes, potentially leading to therapeutic effects.
Medicine
This compound shows promise in drug development due to its ability to modify biological pathways. Research indicates it may inhibit certain enzymes involved in disease processes, making it a candidate for pharmacological applications.
Industry
In the industrial sector, it is utilized for producing specialty chemicals and materials due to its stability and reactivity.
This compound has been shown to exhibit various biological activities:
- Enzyme Inhibition : It may inhibit specific enzymes linked to metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
- Neuroprotective Effects : Research indicates potential protective effects against oxidative stress in neuronal cells.
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited a key enzyme involved in cancer metabolism, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
In vitro tests revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic agent.
Data Table: Summary of Biological Activities
Biological Activity | Description | References |
---|---|---|
Enzyme Inhibition | Inhibits key metabolic enzymes | |
Antimicrobial Properties | Effective against various bacterial strains | |
Neuroprotective Effects | Protects neuronal cells from oxidative stress |
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with target proteins, leading to inhibition or modification of their activity. The carbamate group can also interact with enzymes, affecting their catalytic function.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[(3-ethynylphenyl)methyl]carbamate
- Tert-butyl N-[(2-methoxyphenyl)methyl]carbamate
- Tert-butyl N-[(3-ethynyl-2-hydroxyphenyl)methyl]carbamate
Uniqueness
Tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Biological Activity
Tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate, a compound with the molecular formula C15H19NO3, has garnered attention in the fields of chemistry, biology, and medicine due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by:
- Ethynyl group : Contributes to its reactivity and potential interaction with biological targets.
- Methoxy group : May influence solubility and biological interactions.
- Carbamate group : Known for its role in enzyme inhibition and modification.
Synthesis Methods
The synthesis of this compound typically involves:
- Reactants : Tert-butyl carbamate and 3-ethynyl-2-methoxybenzyl chloride.
- Conditions : Reaction in the presence of a base (e.g., potassium carbonate) in an organic solvent like dimethylformamide (DMF) at room temperature for several hours.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. The ethynyl group can facilitate covalent bonding with proteins, potentially leading to inhibition or modification of their activity. The carbamate moiety may also interact with enzymes, affecting their catalytic functions.
Research Findings
Recent studies have explored the compound's potential applications in enzyme inhibition and drug development:
-
Enzyme Inhibition :
- The compound has been investigated for its ability to inhibit enzymes involved in critical pathways related to diseases such as cancer and inflammation.
- It has shown promise in modulating the activity of enzymes linked to the JAK/STAT signaling pathway, which is implicated in various hyperproliferative disorders and inflammatory conditions .
- Case Studies :
- Pharmacological Potential :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-6-11-8-7-9-12(13(11)18-5)10-16-14(17)19-15(2,3)4/h1,7-9H,10H2,2-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHNBJKYNWWEGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)C#C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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